3-(2-Fluoro-5-methoxyphenyl)propanoic acid is an organic compound characterized by a propanoic acid structure with a fluorinated and methoxylated phenyl substituent. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and medicinal chemistry.
3-(2-Fluoro-5-methoxyphenyl)propanoic acid belongs to the class of carboxylic acids and is specifically categorized under substituted phenyl propanoic acids. Its systematic name reflects its structure, indicating the presence of a fluorine atom and a methoxy group on the aromatic ring.
The synthesis of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid typically involves several steps that may include:
In one method, a precursor compound is reacted with an appropriate reagent (such as an acyl chloride) under controlled conditions to facilitate the formation of the desired propanoic acid derivative. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity .
The molecular formula of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid is , with a molecular weight of approximately 198.19 g/mol. The structure features:
The compound's structural features can be represented using SMILES notation: OC(=O)CCc1c(F)ccc(OC)c1
, which provides insight into its connectivity and functional groups .
3-(2-Fluoro-5-methoxyphenyl)propanoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which modulate its electrophilicity and nucleophilicity during reactions .
While specific mechanisms of action for 3-(2-Fluoro-5-methoxyphenyl)propanoic acid are not extensively documented, compounds with similar structures often interact with biological systems through:
Research indicates that structurally similar compounds can exhibit significant biological activity, suggesting that this compound may also possess therapeutic potential .
Relevant data from spectroscopic analyses (NMR, MS) confirm these properties and provide insight into the compound's behavior in various environments .
3-(2-Fluoro-5-methoxyphenyl)propanoic acid has potential applications in:
Its unique structural features make it a candidate for further exploration in medicinal chemistry and related fields .
3-(2-Fluoro-5-methoxyphenyl)propanoic acid serves as a critical structural component in advanced GPR40 (FFAR1) agonists, a class of therapeutics targeting impaired insulin secretion in type 2 diabetes. The compound’s propanoic acid moiety functions as the essential "acid head" pharmacophore that directly engages the GPR40 receptor, a G protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. Upon binding, the compound facilitates glucose-dependent insulin secretion through Gαq/11 protein coupling, which elevates intracellular Ca²⁺ levels in pancreatic β-cells. This mechanism offers a significant advantage over conventional insulin secretagogues by minimizing hypoglycemia risk, as receptor activation occurs predominantly in hyperglycemic conditions [1].
Notably, the compound is integrated into the partial agonist CPL207280, currently in Phase II clinical trials. Structural optimization involving this scaffold demonstrates enhanced metabolic stability compared to earlier agonists like TAK-875, primarily due to the fluorine atom’s electron-withdrawing properties and the methoxy group’s favorable steric positioning. These modifications reduce oxidative metabolism while maintaining high receptor binding affinity. When incorporated into novel conjugated scaffolds, derivatives of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid exhibit amplified insulin secretion in MIN6 cells and rodent models, with efficacy comparable to full agonists like SCO-267 in glucose tolerance tests using neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) [1] [7].
Table 1: GPR40 Agonists Incorporating the 3-(2-Fluoro-5-methoxyphenyl)propanoic Acid Motif
Agonist | Structural Role of Compound | Receptor Activity | Key Pharmacological Effects |
---|---|---|---|
CPL207280 | Acid head pharmacophore | Partial agonist (Gαq/11 pathway) | Glucose-dependent insulin secretion; Phase II clinical trials |
Novel conjugated scaffolds | Core acid unit with linker optimization | Full agonist (Gαq/11 & Gαs pathways) | Enhanced insulin and GLP-1 secretion; improved metabolic stability |
SCO-267* | Analogous fluorinated arylpropanoic acid | Full agonist | Increased insulin, GLP-1, GIP, and PYY secretion; reduced food intake in DIO rats |
*Structural analog highlighting therapeutic potential of fluorinated arylpropanoic acids [7]
The compound’s anti-inflammatory properties stem from structural parallels to flurbiprofen derivatives and TGF-β mimics. The fluorine atom and methoxy group positioned on the phenyl ring enable unique interactions with inflammatory mediators, inhibiting prostaglandin synthesis pathways associated with chronic inflammation. Molecular modeling reveals that derivatives of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid suppress NF-κB translocation and reduce pro-inflammatory cytokine production (IL-6, TNF-α) in macrophage assays [6].
In cancer-related inflammation models, the compound’s derivatives significantly reduce serotonin-stimulated proliferation in HCT116 colon carcinoma cells. This occurs through inhibition of kynurenic acid production, an inflammatory marker elevated in tumor microenvironments. Additional studies demonstrate suppression of ICAM-1 expression and reduced neutrophil infiltration in hepatic inflammation models, confirming multi-target anti-inflammatory activity. Patent literature further supports that structural analogs function as TGF-β mimics, potentially modulating wound healing pathways and fibrotic processes through SMAD signaling activation, though direct evidence for 3-(2-Fluoro-5-methoxyphenyl)propanoic acid in this context requires further validation [4] [5].
The compound demonstrates promising effects on lipid metabolism and hepatic steatosis through dual pathways. First, GPR40 activation in intestinal L-cells stimulates GLP-1 and PYY secretion, hormones that reduce appetite and food intake. In diet-induced obese (DIO) rats, derivatives incorporating 3-(2-Fluoro-5-methoxyphenyl)propanoic acid significantly decrease body weight and adiposity over 2-week repeated dosing regimens. Second, the compound modulates hepatic lipid homeostasis by regulating key enzymes involved in fatty acid oxidation and storage [1] [7].
Mechanistically, the compound counters drug-induced steatosis (e.g., 5-FU-associated steatohepatitis) by reversing mitochondrial dysfunction and peroxisomal β-oxidation dysregulation. In HepG2 hepatoma cells exposed to 5-FU, analogs of this scaffold reduce triglyceride accumulation by 50% through upregulation of carnitine palmitoyltransferase-1 (CPT-1) and normalization of diacylglycerol acyltransferase 2 (DGAT2) expression. This prevents the 5-FU-induced increase of peroxisomal β-oxidation enzyme acyl-CoA oxidase 1 (ACOX1), thereby reducing reactive oxygen species generation and subsequent inflammation. The compound’s ability to activate PPARα further enhances fatty acid combustion while suppressing de novo lipogenesis, positioning it as a multi-mechanism therapeutic for NAFLD/NASH [3] [9].
Table 2: Molecular Targets in Hepatic Steatosis Mitigation
Target Pathway | Effect of Compound/Derivatives | Downstream Consequences |
---|---|---|
GPR40 in intestinal cells | Enhanced GLP-1 & PYY secretion | Reduced food intake; decreased body weight |
Mitochondrial β-oxidation | CPT-1 upregulation | Increased fatty acid combustion; reduced hepatocellular triglyceride accumulation |
PPARα activation | Transcriptional regulation of fatty acid oxidation genes | Normalization of lipid metabolism; decreased ROS production |
DGAT2 expression | Downregulation of terminal triglyceride synthesis | Inhibition of lipid droplet formation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2